molecular formula C17H19N5O6 B2518529 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1396885-78-1

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Cat. No.: B2518529
CAS No.: 1396885-78-1
M. Wt: 389.368
InChI Key: LOQQUKVNUPQMDC-UHFFFAOYSA-N
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Description

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical research. Its molecular architecture incorporates two pharmaceutically privileged scaffolds: a 1,2,4-oxadiazole ring and an azetidine moiety. The 1,2,4-oxadiazole heterocycle is a well-characterized pharmacophore known to contribute to diverse biological activities, and its 3-cyclopropyl-substituted variant appears in compounds studied for their fungicidal properties . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is increasingly employed in drug discovery to fine-tune molecular properties such as metabolic stability and conformation. This specific combination of structural features makes the compound a valuable chemical tool for probing novel biological pathways. Researchers can utilize this molecule in high-throughput screening campaigns to identify new therapeutic targets, in structure-activity relationship (SAR) studies to optimize lead compounds, and in biochemical assays to investigate mechanisms of action related to heterocyclic compounds. The oxalate salt form ensures enhanced stability and solubility for various experimental applications.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2.C2H2O4/c21-13(17-12-2-1-5-16-6-12)9-20-7-11(8-20)15-18-14(19-22-15)10-3-4-10;3-1(4)2(5)6/h1-2,5-6,10-11H,3-4,7-9H2,(H,17,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQUKVNUPQMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C15H17N5O3C_{15}H_{17}N_{5}O_{3}, and it features a complex structure that includes an oxadiazole ring, an azetidine moiety, and a pyridine group. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research on similar compounds indicates that derivatives of oxadiazoles exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound remains to be extensively studied; however, insights can be drawn from related compounds.

Antimicrobial Activity

Oxadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related oxadiazole compounds have been investigated in several studies. For example, certain derivatives demonstrated selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of 3-acetyl-1,3,4-oxadiazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains. The compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to standard antibiotics .

Case Study 2: Cytotoxicity Profile
In another investigation, the cytotoxicity of various oxadiazole derivatives was assessed using L929 mouse fibroblast cells. Compounds were evaluated at different concentrations over 24 and 48 hours. Notably, some derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher doses .

Research Findings

Recent literature highlights the importance of lipophilicity in predicting the biological activity of compounds like this compound. Compounds with optimal lipophilicity are more likely to penetrate cell membranes effectively and exhibit desired pharmacological effects .

Data Tables

Biological Activity Tested Compound Effect Reference
AntimicrobialOxadiazole DerivativeStrong bactericidal effect against Staphylococcus aureus
CytotoxicityOxadiazole DerivativeSelective toxicity towards cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs, enabling comparative analysis of substituent effects and molecular properties.

N-Cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide Oxalate

  • Structural Difference : Methyl group replaces cyclopropyl on the oxadiazole ring.
  • Molecular Formula : C₁₆H₂₁N₅O₇ (base + oxalate).
  • Molecular Weight : 395.4 g/mol (base: 293.3 g/mol; oxalate: 90.03 g/mol) .
  • Reduced lipophilicity (calculated LogP decrease by ~0.5 units) may affect membrane permeability.

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide Oxalate

  • Structural Difference : Benzo[d]thiazol-2-yl replaces pyridin-3-yl.
  • Molecular Formula : C₂₀H₂₁N₅O₆S.
  • Molecular Weight : 459.5 g/mol .
  • Increased molecular weight (+44.1 g/mol vs. target compound) may reduce bioavailability.

N-(Furan-2-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide Oxalate

  • Structural Difference : Furan-2-ylmethyl replaces pyridin-3-yl on the acetamide.
  • Molecular Formula : C₁₉H₁₉N₅O₇.
  • Molecular Weight : 429.4 g/mol .
  • Key Implications :
    • The furan group enhances oxygen-mediated hydrogen bonding but reduces aromatic stacking compared to pyridine.
    • Lower molecular weight (-30.1 g/mol vs. target compound) may improve solubility.

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

  • Structural Difference : Ethoxypyridine and pyridazinyl substituents replace azetidine and pyridin-3-yl groups.
  • Molecular Formula : C₁₆H₁₆N₆O₄.
  • Molecular Weight : 356.34 g/mol .
  • Key Implications: The ethoxy group increases hydrophilicity, while the pyridazine ring introduces additional hydrogen-bonding sites.

Research Implications and Limitations

  • Data Gaps : Publicly available data lack experimental values for solubility, LogP, and biological activity. Computational modeling or targeted assays are needed for deeper insights.
  • Synthetic Challenges : The azetidine-oxadiazole scaffold requires multi-step synthesis, as seen in analogs from and –7, which may limit scalability.

Q & A

Q. What experimental designs validate the compound’s enzyme inhibition mechanism?

  • Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For example, oxadiazole derivatives inhibit dihydroorotate dehydrogenase (DHODH) with Ki values <100 nM .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .

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